molecular formula C4H5ClN2O2S2 B12549971 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole CAS No. 828934-76-5

3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole

Cat. No.: B12549971
CAS No.: 828934-76-5
M. Wt: 212.7 g/mol
InChI Key: ZNKVZYWDORWPCR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chloromethylation of 5-(methanesulfonyl)-1,2,4-thiadiazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: The methanesulfonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Lewis acids like aluminum chloride.

    Solvents: Dichloromethane, chloroform, or other non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine would yield a 3-(aminomethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole derivative.

Scientific Research Applications

3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(Methanesulfonyl)-1,2,4-thiadiazole: Lacks the chloromethyl group.

    3-(Chloromethyl)-1,2,4-thiadiazole: Lacks the methanesulfonyl group.

    3-(Methyl)-5-(methanesulfonyl)-1,2,4-thiadiazole: Has a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.

Properties

CAS No.

828934-76-5

Molecular Formula

C4H5ClN2O2S2

Molecular Weight

212.7 g/mol

IUPAC Name

3-(chloromethyl)-5-methylsulfonyl-1,2,4-thiadiazole

InChI

InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-6-3(2-5)7-10-4/h2H2,1H3

InChI Key

ZNKVZYWDORWPCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NS1)CCl

Origin of Product

United States

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